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Introduction

The Apelin Receptor (APJ, or APLNR) is a Class A G-protein coupled receptor (GPCR) that has
garnered significant attention as a therapeutic target for a range of pathologies, including
cardiovascular diseases, metabolic disorders, and cancer.[1][2] Initially identified in 1993 as an
orphan receptor due to its sequence homology with the angiotensin Il receptor (AT1R) but lack
of binding to angiotensin I, its first endogenous ligand, Apelin, was discovered in 1998.[1][2][3]
More recently, a second, structurally distinct endogenous ligand named Elabela (also known as
Toddler or Apela) was identified.[2] This guide provides a comprehensive overview of these two
endogenous ligands, their quantitative interaction with the APJ receptor, the signaling pathways
they initiate, and the key experimental protocols used for their characterization.

The Endogenous Ligands: Apelin and Elabela

The APJ receptor is activated by two distinct families of endogenous peptide ligands that arise
from larger precursor proteins.[4]

e Apelin: The human apelin gene (APLN) encodes a 77-amino acid preproprotein.[5] Post-
translational cleavage by endopeptidases results in several biologically active C-terminal
fragments.[5] Major isoforms include apelin-36, apelin-17, and apelin-13.[3] A
pyroglutamylated form of apelin-13, [Pyrt]-apelin-13, is also a potent, and more stable,
isoform.[6] These isoforms exhibit varying tissue distribution and functional potencies.[1]
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» Elabela (ELA)/Toddler: Discovered as a crucial factor in embryonic development, Elabela is
the second identified endogenous ligand for APJ.[2] It is encoded by a gene previously
considered non-coding and is translated into a 54-amino acid precursor.[7] This precursor is
processed into smaller active peptides, such as Elabela-32 and Elabela-21.[7] Despite
activating the same receptor, Elabela shares very little sequence homology with apelin.[4]

Quantitative Ligand Binding and Functional Data

The characterization of ligand-receptor interactions relies on quantitative measurements of
binding affinity and functional potency. The data below, compiled from studies using
recombinant human APJ receptors expressed in cell lines like HEK-293 or CHO, illustrates the
distinct profiles of various apelin and elabela isoforms.

Data Presentation

Table 1: Binding Affinities of Endogenous Ligands at the APJ Receptor

Binding
Ligand Assay Type Radioligand Cell Line Affinity (Ki, Citation(s)
nM)
_ N [1251]-apelin-
Apelin-36 Competition 13 HEK-293 1.735 [7]
. - [1251]-apelin-
Apelin-17 Competition 13 HEK-293 4.651 [7]
) N [*2°1]-apelin-
Apelin-13 Competition 13 HEK-293 8.336 [7]
pGlut-apelin- N [*251]-apelin-
Competition HEK-293 14.366 [7]
13 13
N [2%1]-apelin-
Elabela-32 Competition 13 HEK-293 1.343 [7]
N [12°]]-apelin-
Elabela-21 Competition 13 HEK-293 4.364 [7]
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Ki (Inhibition Constant): Represents the concentration of a competing ligand that will bind to
half the binding sites at equilibrium in the absence of radioligand.

Table 2: Functional Potencies of Endogenous Ligands at the APJ Receptor
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. . Potency o
Ligand Assay Type Parameter Cell Line Citation(s)
(ECso0, NM)
B-arrestin 2
] ] logECso =
Apelin-13 Recruitment HEK-293 ~154
-6.813
(BRET)
B-arrestin 2
) ) logECso =
Apelin-17 Recruitment HEK-293 ~4.6
-8.333
(BRET)
B-arrestin 2
) ] logECso =
Apelin-36 Recruitment HEK-293 ~196
-6.708
(BRET)
B-arrestin 2
) logECso0 =
Elabela-32 Recruitment HEK-293 ~13.2
-7.878
(BRET)
B-arrestin 2
) logECso =
Elabela-21 Recruitment HEK-293 ~66.8
-7.175
(BRET)
cAMP
Elabela o ECso CHO 111 [8]
Inhibition
ERK1/2
Elabela Phosphorylati  ECso CHO 14.3 [8]
on
B-arrestin
ELA-32 . pD2 = 9.07 CHO ~0.085 [9]
Recruitment
B-arrestin
ELA-21 ] pD2 = 8.87 CHO ~0.135 [9]
Recruitment
Pyrtlapelin- -arrestin
[Pyriap g pD2 = 8.89 CHO ~0.129 [9]

13

Recruitment

ECso (Half-maximal effective concentration): The concentration of a ligand that induces a
response halfway between the baseline and maximum. pD: is the negative logarithm of the
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ECso.

APJ Receptor Signaling Pathways

Activation of the APJ receptor by apelin or elabela initiates downstream signaling through two
primary, and at times distinct, pathways: G-protein dependent and (-arrestin dependent
signaling.[4]

G-Protein Dependent Signaling: The APJ receptor predominantly couples to the inhibitory G-
protein subunit, Gai.[4] This coupling leads to:

« Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (CAMP)
levels.[8]

« Activation of Phospholipase C (PLC): This pathway can also be activated, leading to the
generation of inositol trisphosphate (IPs) and diacylglycerol (DAG), which in turn mobilize
intracellular calcium stores.[3][10]

» Activation of Kinase Cascades: The APJ receptor activates the PI3K/Akt and MAPK/ERK
(Extracellular signal-regulated kinase) pathways, which are crucial for processes like cell
proliferation, migration, and angiogenesis.[11]

B-Arrestin Dependent Signaling: Following agonist binding and subsequent phosphorylation by
G-protein coupled receptor kinases (GRKs), APJ recruits B-arrestins (B-arrestin 1 and 2).[1][12]
This interaction has two major consequences:

o Receptor Desensitization and Internalization: -arrestin binding sterically hinders further G-
protein coupling, terminating the initial signal. It then acts as an adaptor protein to facilitate
the internalization of the receptor via clathrin-coated pits.[1][12]

o Scaffolding for Downstream Signaling: B-arrestins can act as scaffolds to initiate a second
wave of G-protein-independent signaling, which can also lead to the activation of the
ERK/MAPK pathway.[1][4]

Biased Agonism: A key feature of the APJ system is biased agonism, where different ligands
preferentially activate one pathway over another. For example, some studies suggest Elabela
and Apelin-17 show a bias towards the (3-arrestin pathway compared to other apelin isoforms.
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[7] This functional selectivity opens avenues for developing drugs that target specific
downstream effects.
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Caption: APJ Receptor Signaling Cascade.

Key Experimental Protocols

Characterizing the interaction of endogenous ligands with the APJ receptor involves a suite of
standardized in vitro assays.
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Caption: Workflow for APJ Ligand Characterization.
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Detailed Methodologies

1. Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled ligand.
[13]

o Objective: To measure the ability of a test ligand (e.g., Elabela-32) to compete with a
radiolabeled ligand (e.qg., [*?°1]-Apelin-13) for binding to the APJ receptor.[14]

o Materials:

o Cell membranes from a cell line stably expressing the human APJ receptor (e.g., HEK-293
or CHO cells).[14]

o Radioligand: [*2°]]-Apelin-13 at a fixed concentration (typically at or below its Ke).
o Unlabeled test ligands at a range of concentrations.
o Binding Buffer (e.g., 25 mM HEPES, 10 mM MgClz, 1 mM CaClz, 0.5% BSA, pH 7.4).[14]
o Wash Buffer (e.g., 50 mM Tris-HCI, pH 7.4).[14]
o Glass fiber filters (e.g., GF/C) and a cell harvester.[15]
» Protocol:

o Incubate a fixed amount of cell membrane preparation with the radioligand and varying
concentrations of the unlabeled test ligand in a 96-well plate.[15]

o Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature or
30°C).[7][15]

o Rapidly terminate the reaction by filtering the mixture through the glass fiber filters using a
cell harvester. This separates the receptor-bound radioligand from the free radioligand.[13]

o Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically
bound radioactivity.[15]
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o Measure the radioactivity trapped on the filters using a gamma counter.[14]

o Data Analysis: Plot the percentage of specific binding against the log concentration of the
competitor ligand. Use non-linear regression to determine the 1Cso value, which is then
converted to the Ki value using the Cheng-Prusoff equation.[16]

2. B-Arrestin Recruitment Assay (BRET)

This assay measures the direct interaction between the activated APJ receptor and [3-arrestin
in live cells.[17]

¢ Objective: To quantify ligand-induced recruitment of 3-arrestin to the APJ receptor.
e Materials:
o HEK-293 cells transiently co-transfected with two constructs:
» APJ receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc).[18]
» [(-arrestin-2 fused to a BRET acceptor (e.g., Venus, a YFP variant).[18]
o BRET substrate (e.g., coelenterazine-h).
o Test ligands at various concentrations.
e Protocol:

Plate the transfected cells in a white, clear-bottom 96-well plate.[17]

o

o Replace the culture medium with a buffer (e.g., PBS with Caz*/Mgz2*).
o Add the BRET substrate and incubate for 5-10 minutes.[18]

o Measure the baseline BRET signal using a plate reader capable of simultaneous dual-
emission detection (e.g., at ~480 nm for Rluc and ~530 nm for Venus).

o Add the test ligand at various concentrations and immediately begin kinetic measurements
of the BRET signal for 15-30 minutes.[7]
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o Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the
change in BRET ratio against the log concentration of the ligand to determine the ECso.
[18]

3. ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of a key downstream signaling pathway.[19]

» Objective: To detect the level of phosphorylated ERK1/2 (p-ERK) following receptor
activation.

o Materials:

o APJ-expressing cells (e.g., HEK-293).[20]

o

Test ligands.

[e]

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

(¢]

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

[¢]

HRP-conjugated secondary antibody.

[¢]

SDS-PAGE and Western blotting equipment.
e Protocol:

o Culture cells to ~90% confluency and serum-starve them for 4-12 hours to reduce basal
ERK phosphorylation.[19]

o Stimulate the cells with various concentrations of the test ligand for a short period
(typically 5-15 minutes).[19]

o Immediately place the plate on ice and lyse the cells.[20]

o Determine the protein concentration of the lysates.
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o Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
[20]

o Probe the membrane with the anti-phospho-ERK1/2 primary antibody, followed by the
HRP-conjugated secondary antibody.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate.

o Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
[19]

o Data Analysis: Quantify band intensity using densitometry. Normalize the p-ERK signal to
the total ERK signal. Plot the normalized values against ligand concentration to determine
ECs0.[20]

4. Intracellular Calcium Mobilization Assay

This assay is used to measure Gg-mediated signaling, though APJ can also couple to this
pathway.[21]

e Objective: To measure the increase in intracellular calcium concentration following ligand
stimulation.

e Materials:

o APJ-expressing cells (e.g., CHO, HEK-293).[8]

o A cell-permeant fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).[22]

o Assay buffer (e.g., HBSS).

o A fluorescence plate reader with automated injection capabilities (e.g., FlexStation).[23]
» Protocol:

o Plate cells in a black, clear-bottom 96-well plate and grow overnight.[24]
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o Load the cells with the calcium indicator dye by incubating them with the dye solution for
30-60 minutes at 37°C.[24]

o Wash the cells to remove excess extracellular dye.
o Place the plate in the fluorescence reader and measure the baseline fluorescence.
o Use the integrated fluidics to inject the test ligand at various concentrations into the wells.

o Immediately record the change in fluorescence intensity over time (typically 1-3 minutes).
[22]

o Data Analysis: The response is typically measured as the peak fluorescence intensity
minus the baseline. Plot this response against the log concentration of the ligand to
determine the ECso.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a
peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

e 2. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water
Homeostasis: A Comprehensive Narrative Review [frontiersin.org]

¢ 3. ahajournals.org [ahajournals.org]
e 4. portlandpress.com [portlandpress.com]
o 5. researchgate.net [researchgate.net]

¢ 6. Pharmacological and immunohistochemical characterization of the APJ receptor and its
endogenous ligand apelin - PubMed [pubmed.ncbi.nim.nih.gov]

e 7. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles -
PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://bio-protocol.org/en/bpdetail?id=790&type=0
https://pmc.ncbi.nlm.nih.gov/articles/PMC3617928/
https://dda.creative-bioarray.com/ca2-mobilization-assay.html
https://www.benchchem.com/product/b15608583?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4894813/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4894813/
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.632886/full
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.632886/full
https://www.ahajournals.org/doi/10.1161/01.res.0000033522.37861.69
https://portlandpress.com/biochemj/article/477/17/3313/226052/Loss-of-APJ-mediated-arrestin-signalling-improves
https://www.researchgate.net/publication/51362824_Characterization_of_Apelin_the_Ligand_for_the_APJ_Receptor
https://pubmed.ncbi.nlm.nih.gov/12603839/
https://pubmed.ncbi.nlm.nih.gov/12603839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7970304/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7970304/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

8. Elabela-apelin receptor signaling pathway is functional in mammalian systems - PubMed
[pubmed.ncbi.nim.nih.gov]

e 9. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult
Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the
Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC
[pmc.ncbi.nlm.nih.gov]

e 10. mdpi.com [mdpi.com]

e 11. ahajournals.org [ahajournals.org]

e 12. researchgate.net [researchgate.net]

o 13. giffordbioscience.com [giffordbioscience.com]
e 14. resources.revvity.com [resources.revvity.com]
o 15. giffordbioscience.com [giffordbioscience.com]

e 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI
Bookshelf [nchi.nlm.nih.gov]

e 17. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
o 18. researchgate.net [researchgate.net]

e 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled
receptors - PMC [pmc.ncbi.nim.nih.gov]

e 20. benchchem.com [benchchem.com]
o 21. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

e 22. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express
Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

e 23. Calcium Mobilization Assay to Measure the Activity of Gg-coupled Receptors [en.bio-
protocol.org]

e 24, Calcium Mobilization Assay to Measure the Activity of Gg-coupled Receptors [bio-
protocol.org]

 To cite this document: BenchChem. [Endogenous ligands for the APJ receptor]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15608583#endogenous-ligands-for-the-apj-receptor]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/25639753/
https://pubmed.ncbi.nlm.nih.gov/25639753/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5363837/
https://www.mdpi.com/2073-4409/12/1/150
https://www.ahajournals.org/doi/10.1161/circresaha.109.201186
https://www.researchgate.net/figure/Mechanism-of-b-arrestin-dependent-APJ-desensitization-and-endocytosis-Apelin-36-binds-to_fig3_349210617
https://www.giffordbioscience.com/radioligand-binding-assay/
https://resources.revvity.com/pdfs/ES-460-C_1974568.pdf
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.ncbi.nlm.nih.gov/books/NBK91992/
https://www.ncbi.nlm.nih.gov/books/NBK91992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10566372/
https://www.researchgate.net/figure/BRET-assay-for-the-detection-of-arrestin-recruitment-by-GPCRs-Upon-agonist-stimulation_fig2_282926641
https://pmc.ncbi.nlm.nih.gov/articles/PMC7115865/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7115865/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_GPR35_Mediated_ERK1_2_Phosphorylation.pdf
https://dda.creative-bioarray.com/ca2-mobilization-assay.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3617928/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3617928/
https://en.bio-protocol.org/en/bpdetail?id=790&type=0
https://en.bio-protocol.org/en/bpdetail?id=790&type=0
https://bio-protocol.org/en/bpdetail?id=790&type=0
https://bio-protocol.org/en/bpdetail?id=790&type=0
https://www.benchchem.com/product/b15608583#endogenous-ligands-for-the-apj-receptor
https://www.benchchem.com/product/b15608583#endogenous-ligands-for-the-apj-receptor
https://www.benchchem.com/product/b15608583#endogenous-ligands-for-the-apj-receptor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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